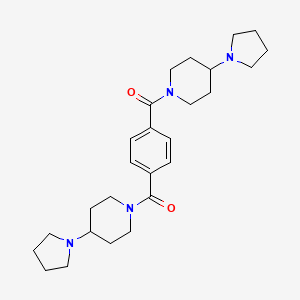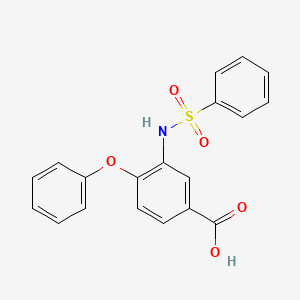![molecular formula C24H17FN6O B7552622 N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B7552622.png)
N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-2-phenylquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-2-phenylquinoline-4-carboxamide, commonly referred to as FMTPQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMTPQ belongs to the class of quinoline derivatives, which are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. In
Wirkmechanismus
The mechanism of action of FMTPQ is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. FMTPQ has also been shown to interact with DNA and inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription.
Biochemical and Physiological Effects:
FMTPQ has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. FMTPQ has also been shown to reduce oxidative stress and protect neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of FMTPQ in lab experiments is its high potency and selectivity, which allows for precise targeting of specific signaling pathways. However, one of the limitations of FMTPQ is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of FMTPQ, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in other diseases, and the investigation of its pharmacokinetics and toxicity in vivo. Additionally, the combination of FMTPQ with other compounds may enhance its therapeutic effects and reduce its limitations.
Synthesemethoden
The synthesis of FMTPQ involves a multi-step process that starts with the reaction of 4-fluoro-3-nitrophenylamine with 5-methyl-1-tetrazole in the presence of a base to form 4-fluoro-3-(5-methyltetrazol-1-yl)aniline. The resulting compound is then reacted with 2-phenylquinoline-4-carboxylic acid chloride in the presence of a base to form FMTPQ. The final product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
FMTPQ has shown promising results in various scientific research applications, including cancer therapy, neuroprotection, and anti-inflammatory activity. In cancer therapy, FMTPQ has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, FMTPQ has been shown to protect neurons from oxidative stress and reduce neuroinflammation. In anti-inflammatory activity, FMTPQ has been shown to inhibit the production of pro-inflammatory cytokines and reduce the severity of inflammation.
Eigenschaften
IUPAC Name |
N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN6O/c1-15-28-29-30-31(15)23-13-17(11-12-20(23)25)26-24(32)19-14-22(16-7-3-2-4-8-16)27-21-10-6-5-9-18(19)21/h2-14H,1H3,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITOCOHHDAOLJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=C(C=CC(=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-2-phenylquinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanamide](/img/structure/B7552539.png)
![(3-Anilinopyrrolidin-1-yl)-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrol-3-yl]methanone](/img/structure/B7552542.png)
![1-(3,4-dimethoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one](/img/structure/B7552546.png)

![2-[4-[4-(3,4-dihydro-1H-isoquinolin-2-yl)benzoyl]piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7552558.png)
![2-(2,4-dichlorophenyl)-N-methyl-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7552565.png)
![N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]-2-phenyl-2-pyrrolidin-1-ylacetamide](/img/structure/B7552571.png)

![[5-Chloro-6-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methylamino]pyridin-3-yl]-piperidin-1-ylmethanone](/img/structure/B7552587.png)


![N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methyl-3-(2-oxoimidazolidin-1-yl)benzamide](/img/structure/B7552631.png)
![3,4-dimethyl-N-[3-oxo-3-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)hydrazinyl]propyl]benzenesulfonamide](/img/structure/B7552638.png)
![1-[2-(2-Bromophenyl)ethyl]-3-[[2-(dimethylsulfamoyl)phenyl]methyl]urea](/img/structure/B7552639.png)